(4-Bromo-3-methylbenzyl)hydrazine
CAS No.:
Cat. No.: VC18223998
Molecular Formula: C8H11BrN2
Molecular Weight: 215.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BrN2 |
|---|---|
| Molecular Weight | 215.09 g/mol |
| IUPAC Name | (4-bromo-3-methylphenyl)methylhydrazine |
| Standard InChI | InChI=1S/C8H11BrN2/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4,11H,5,10H2,1H3 |
| Standard InChI Key | AISGCMHVEGNGSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)CNN)Br |
Introduction
Structural and Molecular Characteristics
(4-Bromo-3-methylbenzyl)hydrazine consists of a benzyl ring substituted at the 4-position with a bromine atom and at the 3-position with a methyl group, coupled to a hydrazine (-NH-NH₂) functional group. The bromine atom enhances electrophilic reactivity, while the methyl group influences steric and electronic properties, making the compound distinct from simpler hydrazine derivatives .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (4-Bromo-3-methylbenzyl)hydrazine |
| CAS Number | Not publicly disclosed |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol |
| Hydrazine Functional Group | -NH-NH₂ |
| Key Substituents | 4-Bromo, 3-methyl |
The compound’s structure enables covalent interactions with carbonyl groups and nucleophilic sites in proteins, a property leveraged in biochemical applications .
Physicochemical Properties
The compound is a crystalline solid at room temperature, with moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO). Its stability is pH-dependent, degrading under strongly acidic or alkaline conditions.
Table 2: Physicochemical Data
| Property | Description |
|---|---|
| Melting Point | 112–115°C (estimated) |
| Solubility | 15 mg/mL in DMSO at 25°C |
| Stability | Stable at pH 5–7; degrades at extremes |
| Reactivity | Reacts with aldehydes/ketones |
The hydrazine moiety’s reducing capacity makes the compound susceptible to oxidation, necessitating storage under inert atmospheres.
Industrial and Material Science Applications
Pharmaceutical Intermediates
The compound is a precursor in synthesizing anticancer agents and protease inhibitors. Its bromine atom facilitates further functionalization via cross-coupling reactions, enabling the creation of targeted drug candidates .
Agrochemical Development
In agrochemistry, it serves as a building block for herbicides and fungicides. Derivatives with enhanced lipophilicity exhibit improved foliar absorption and rainfastness .
Polymer Chemistry
Incorporating (4-Bromo-3-methylbenzyl)hydrazine into polymer backbones enhances thermal stability and UV resistance. For example, polyhydrazines derived from this compound show promise in coatings for aerospace applications.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Differences | Applications |
|---|---|---|
| (4-Bromo-3-methylphenyl)hydrazine | Phenyl backbone (no benzyl group) | Smaller molecular size limits polymer use |
| Methyl Hydrazine | Lacks aromatic ring | Rocket propellants |
The benzyl group in (4-Bromo-3-methylbenzyl)hydrazine enhances its aromatic interactions, making it more suitable for protein binding than non-aromatic hydrazines .
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